N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
Description
N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a furylmethyl group, a methylphenylsulfonyl group, and a benzamide core
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-15-7-9-19(10-8-15)26(23,24)14-16-4-2-5-17(12-16)20(22)21-13-18-6-3-11-25-18/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGXSHYJVAKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furfuryl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furan derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The furylmethyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N~1~-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can be compared with other benzamide derivatives:
N-(2-Furylmethyl)-N-(4-methylphenyl)-2-naphthalenesulfinamide: This compound has a naphthalene core instead of a benzene core, which may alter its binding properties and biological activity.
N-(2-Furylmethyl)-2-[(4-methylphenyl)sulfanyl]propanamide: This compound has a propanamide core, which can influence its reactivity and applications.
The uniqueness of N1-(2-Furylmethyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
